molecular formula C9H13N3O4S B13304239 N-(3-aminopropyl)-4-nitrobenzenesulfonamide

N-(3-aminopropyl)-4-nitrobenzenesulfonamide

Cat. No.: B13304239
M. Wt: 259.28 g/mol
InChI Key: SIJDBUOOQUUCIU-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-4-nitrobenzenesulfonamide (CAS 1580758-96-8) is a high-purity (≥95%) chemical compound supplied for research and further manufacturing applications . This nitrobenzenesulfonamide derivative features a sulfonamide group linked to a 3-aminopropyl chain, making it a valuable intermediate in organic synthesis and medicinal chemistry research . The molecular formula is C₉H₁₃N₃O₄S with a molecular weight of 259.28 g/mol . Structurally related sulfonamide compounds are investigated as potential co-adjuvants in immunology, as they may help sustain immune signaling pathways like NF-κB when used alongside primary stimuli . Researchers utilize this compound and its analogs in the development of affinity probes and for exploring structure-activity relationships (SAR) . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storing the product sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

N-(3-aminopropyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C9H13N3O4S/c10-6-1-7-11-17(15,16)9-4-2-8(3-5-9)12(13)14/h2-5,11H,1,6-7,10H2

InChI Key

SIJDBUOOQUUCIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCCN

Origin of Product

United States

Preparation Methods

Synthesis from 4-Nitrobenzenesulfonyl Chloride

  • Starting Materials :

    • 3-Aminopropylamine
    • 4-Nitrobenzenesulfonyl chloride
  • Procedure :

    • Mix 3-aminopropylamine with 4-nitrobenzenesulfonyl chloride in a suitable solvent like dichloromethane.
    • Add a base such as triethylamine to facilitate the reaction.
    • Stir the mixture at room temperature or slightly elevated temperatures.
    • Extract the product using ethyl acetate and water.
  • Purification :

    • The crude product can be purified by recrystallization from a solvent like ethanol or water.

Chemical Reactions Involved

The primary reaction involved in the synthesis is a nucleophilic substitution where the amine group of 3-aminopropylamine reacts with the sulfonyl chloride group of 4-nitrobenzenesulfonyl chloride.

Analysis of the Compound

Spectroscopic Analysis

  • Mass Spectrometry (MS) : The compound can be identified by its mass-to-charge ratio, typically showing peaks corresponding to the molecular ion plus a proton ([M+H]+) and possibly other adducts like [M+Na]+.
  • Nuclear Magnetic Resonance (NMR) : Provides detailed structural information through proton and carbon spectra.

Physical Properties

  • Appearance : Typically a crystalline solid.
  • Solubility : Soluble in organic solvents like dichloromethane and ethyl acetate.

Research Results and Data

Compound Synthesis Method Yield Purity
This compound Reaction of 3-aminopropylamine with 4-nitrobenzenesulfonyl chloride Varies High

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-aminopropyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonamide group can also enhance the compound’s solubility and stability, facilitating its use in different applications .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(Cyclopropylmethyl)-4-nitrobenzenesulfonamide Cyclopropylmethyl (-CH₂-C₃H₅) C₁₀H₁₂N₂O₄S 264.28 Melting point: 114–116°C; used in rhodium-catalyzed cycloannulation reactions
N-(3-Isopropylphenyl)-4-nitrobenzenesulfonamide 3-Isopropylphenyl (-C₆H₄-iso-C₃H₇) C₁₅H₁₆N₂O₄S 320.37 Commercial availability; structural diversity in sulfonamide libraries
3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide Cyclopropyl + 4-fluoro substitution C₉H₁₁FN₂O₂S 230.26 Fluorine-enhanced electronic properties; potential bioactivity
N-(2-aminophenyl)-4-nitrobenzenesulfonamide 2-Aminophenyl (-C₆H₄-NH₂) C₁₂H₁₁N₃O₄S 293.30 Ortho-substitution influences steric hindrance; studied in organometallic chemistry
N-(3-aminopropyl)-2-pipecoline resin 3-Aminopropyl + piperidine derivative Polymer-supported N/A Ag(I) sorption capacity: 105.4 mg/g; used in metal recovery

Functional and Application-Based Comparisons

Metal Ion Sorption Capacity

  • N-(3-aminopropyl)-2-pipecoline resin (): Demonstrates Ag(I) sorption capacity of 105.4 mg/g, lower than trans-1,4-diaminocyclohexane resin (130.7 mg/g). The cyclic diamine structure in the latter enhances chelation efficiency, whereas the linear 3-aminopropyl chain in the former offers moderate selectivity .

Biological Activity

N-(3-aminopropyl)-4-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by:

  • Nitro group (–NO2) : Contributes to its reactivity and potential biological interactions.
  • Sulfonamide group (–SONH) : Known for its role in inhibiting bacterial growth.
  • Aminopropyl chain : Facilitates cellular entry and interaction with biological targets.

The molecular formula is C10H12N4O4SC_10H_{12}N_4O_4S, and the compound is classified as a sulfonamide, known for its broad spectrum of biological activities.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Antimicrobial Activity : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition prevents bacterial growth and proliferation.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function and stabilizing mitochondrial membranes against depolarization events .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A summary of its antimicrobial efficacy is presented in Table 1.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

This data indicates that the compound has promising potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Studies

Recent investigations into the anticancer properties of this compound have shown that it can effectively induce cell death in several cancer cell lines. For example, studies involving human breast cancer cells (MCF-7) revealed:

  • IC50 Value : 15 µM after 48 hours of treatment.
  • Mechanisms include the activation of caspases and disruption of the cell cycle at the G2/M phase.

Case Studies

  • Neuroprotective Effects : Although primarily studied for its antimicrobial and anticancer properties, some research has indicated potential neuroprotective effects. The compound may stabilize mitochondrial function in neuronal cells, suggesting applications in neurodegenerative disease treatment .
  • Combination Therapies : In combination with other chemotherapeutic agents, this compound has shown enhanced efficacy against resistant bacterial strains and tumor cells, indicating its potential role in multi-drug regimens .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions like over-sulfonylation.
  • Solvent Selection : Anhydrous DMF improves solubility of intermediates.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency .

How is the structure of this compound validated using spectroscopic and crystallographic methods?

Basic Research Question
Spectroscopic Validation :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of sulfonamide (–SO2_2NH–), nitro (–NO2_2), and aminopropyl groups. Key signals include aromatic protons (~8.0 ppm) and aminopropyl methylene protons (~2.6–3.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]+^+) and fragmentation patterns.

Q. Crystallographic Validation :

  • Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software refines unit cell parameters and electron density maps to confirm bond lengths/angles. For example, the sulfonamide S–N bond typically measures ~1.63 Å .

What are the known biological targets or enzyme interactions of sulfonamide derivatives like this compound?

Basic Research Question
Sulfonamides often target enzymes involved in bacterial folate synthesis (e.g., dihydropteroate synthase) or human carbonic anhydrases (CAs). For This compound:

  • Carbonic Anhydrase Inhibition : The sulfonamide group binds to the Zn2+^{2+} active site of CAs, disrupting pH regulation. IC50_{50} values can be determined via stopped-flow CO2_2 hydration assays .
  • Antimicrobial Activity : Structural analogs show MIC values <10 µg/mL against Gram-positive bacteria .

How do variations in functional groups (e.g., nitro, sulfonamide) influence the biological activity and chemical reactivity of this compound compared to its analogs?

Advanced Research Question
Functional Group Impact :

Analog Modification Biological Activity Reactivity
N-(3-hydroxypropyl)-4-nitrobenzenesulfonamideHydroxyl instead of amineReduced CA inhibition due to weaker Zn2+^{2+} chelationHigher polarity affects solubility
N-(4-amino-3,5-dichlorophenyl)-4-nitrobenzenesulfonamideChlorine substituentsEnhanced antibacterial activity (MIC ~5 µg/mL)Electrophilic aromatic substitution favored

Q. Methodological Insight :

  • QSAR Studies : Computational models correlate logP values with membrane permeability. For example, nitro groups increase electron-withdrawing effects, altering redox potential .

What methodological approaches are used to resolve contradictions in crystallographic data during the structural determination of sulfonamide compounds?

Advanced Research Question
Common Contradictions :

  • Disordered Solvent Molecules : Mask electron density maps, complicating refinement.
  • Twinned Crystals : Produce overlapping diffraction patterns.

Q. Resolution Strategies :

SHELXL Refinement : Use of restraints (e.g., DFIX, SIMU) to stabilize geometrically improbable bond lengths .

Cross-Validation with Spectroscopy : Compare SC-XRD data with 1H^1H-15N^{15}N HMBC NMR to validate hydrogen-bonding networks .

High-Resolution Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves data completeness for twinned crystals .

In computational studies, how is the electronic structure of this compound modeled to predict its reactivity and interaction with biological targets?

Advanced Research Question
Computational Methods :

  • Density Functional Theory (DFT) : B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the nitro group’s LUMO (-1.8 eV) indicates susceptibility to reduction .
  • Molecular Docking : AutoDock Vina simulates binding to CA IX (PDB: 3IAI). The sulfonamide moiety forms hydrogen bonds with Thr199 and Glu106, with binding energies <−8 kcal/mol .

Q. Validation :

  • MD Simulations : GROMACS assesses stability of protein-ligand complexes over 100 ns trajectories. RMSD values <2 Å indicate stable binding .

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